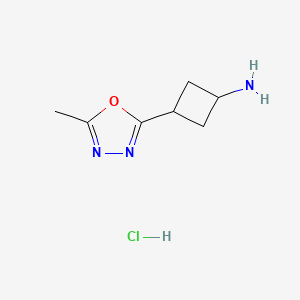![molecular formula C19H22Cl2N2O3S B2404784 Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330311-85-7](/img/structure/B2404784.png)
Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as nucleophiles in substitution reactions . The specific chemical reactions involving this compound are not available in the literature I have access to.Scientific Research Applications
1. Analytical Methodology and Pharmacokinetic Studies
Research has led to the development of advanced analytical methods such as hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS). These methods are used for accurate quantitation of bioactive compounds in biological samples, offering precision and broad applicability in pharmacokinetic studies. For instance, the HILIC-MS/MS method has been used to monitor the plasma appearance, urinary excretion, and to determine pharmacokinetic parameters of bioactive pyridines and their metabolites in clinical human intervention studies (Lang et al., 2010).
2. Environmental and Health Risk Assessments
Considerable research has focused on assessing the environmental exposure and potential health risks of various compounds, including organophosphorus and pyrethroid pesticides. Studies involve measuring metabolites in biological samples (e.g., urine) and analyzing them to assess exposure levels, risks, and the influence of factors such as diet and lifestyle (Bravo et al., 2019; Babina et al., 2012; Morgan et al., 2011).
3. Toxicology and Safety Studies
Toxicologic studies play a critical role in understanding the effects of exposure to various compounds. Research in this area includes studying the clinical course, dose ingested, and analyzing the biochemical effects and toxicokinetics of these compounds, providing valuable insights into their safety profiles (Osterloh et al., 1983; Li et al., 2020).
Future Directions
The future directions for the study of this compound would depend on its potential applications. Given the wide range of biological activities exhibited by pyridine derivatives, this compound could be studied for potential applications in medicine, particularly in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S.ClH/c1-11(2)22-9-8-14-15(10-22)26-18(16(14)19(24)25-3)21-17(23)12-4-6-13(20)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSGCHROJQSUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)
![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)




![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)

![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)


